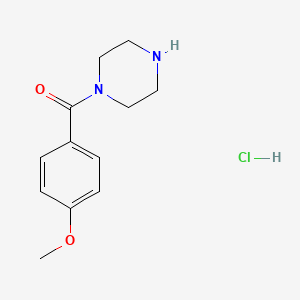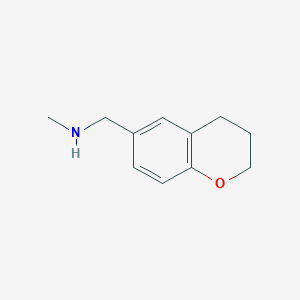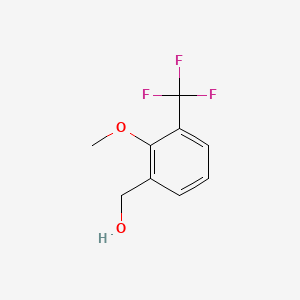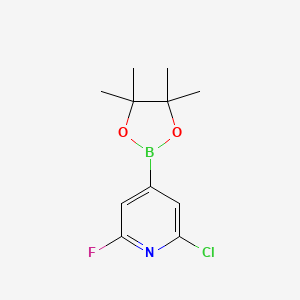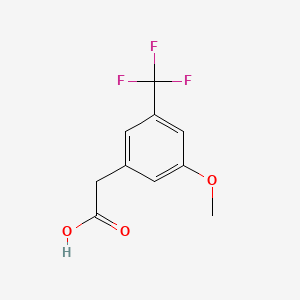
5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole
Vue d'ensemble
Description
“5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole” would consist of a five-membered thiadiazole ring substituted at the 5-position with a chlorine atom and at the 3-position with a 2-methylpropyl group .Applications De Recherche Scientifique
Pharmacological Applications
Thiadiazole derivatives, including structures similar to 5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole, have shown extensive pharmacological activities. These activities are attributed to the toxophoric N2C2S moiety present in these compounds. Research highlights their potential as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral agents, among other pharmacological uses. The synthesis of hybrid molecules incorporating thiadiazole units aims to develop compounds with enhanced biological profiles, indicating their significant role in the pursuit of new drug development (Mishra, Singh, Tripathi, & Giri, 2015).
Organic Optoelectronics
In the field of organic optoelectronics, benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, a closely related category, have been reviewed for their potential applications. The open-shell biradical nature of BBT-based materials, alongside synthetic pathways and computational studies, highlight the future research directions in creating innovative materials for optoelectronic applications (Tam & Wu, 2015).
Antimicrobial Activity
The antimicrobial activity of 1,3,4-thiadiazole derivatives has been extensively reviewed, demonstrating their potential against a broad spectrum of microbial pathogens. These derivatives present a significant advantage in developing new antimicrobial agents, considering the increasing resistance against conventional antibiotics. The structure-activity relationship (SAR) analysis of these compounds aids in understanding their mechanism of action and optimizing their efficacy (Alam, 2018).
Synthesis and Biological Significance
Thiadiazolines and related heterocyclic compounds have been synthesized through various methods, showing importance in pharmaceutical sciences due to their biological activity against different fungal and bacterial strains. This review covers the synthetic methods and highlights the pharmaceutical significance of these heterocyclic compounds, offering insights into their role in drug development (Yusuf & Jain, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-3-(2-methylpropyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENRBCSBEZNUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




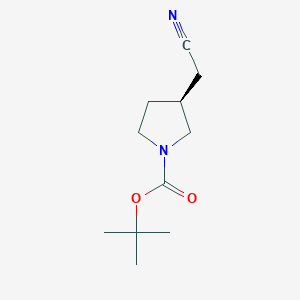
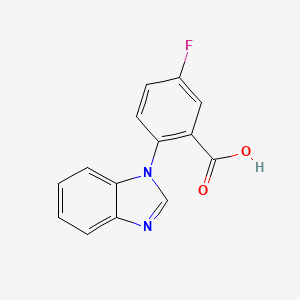
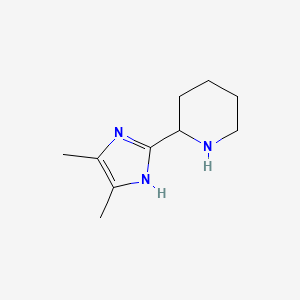
![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
